molecular formula C7H14N2O3S B1329909 Glycylmethionine CAS No. 554-94-9

Glycylmethionine

Cat. No.: B1329909
CAS No.: 554-94-9
M. Wt: 206.27 g/mol
InChI Key: PFMUCCYYAAFKTH-YFKPBYRVSA-N
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Description

Glycylmethionine (H-Gly-Met-OH) is a dipeptide composed of glycine (Gly) and methionine (Met) linked via a peptide bond. Structurally, it is represented as Gly-Met, where glycine occupies the N-terminal position and methionine the C-terminal position. This compound is characterized by methionine’s sulfur-containing thioether side chain, which distinguishes it from non-sulfur-containing dipeptides. This compound is widely utilized in protein chemistry and enzymology as a model substrate to study peptide bond cleavage by peptidases and proteases . It also serves as a critical tool in peptide synthesis research, particularly in understanding coupling reactions, peptide stability under varying conditions, and cellular transport mechanisms of dipeptides .

Properties

IUPAC Name

(2S)-2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3S/c1-13-3-2-5(7(11)12)9-6(10)4-8/h5H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMUCCYYAAFKTH-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

554-94-9
Record name Glycyl-L-methionine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=554-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Glycylmethionine
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Record name N-glycyl-L-methionine
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Record name GLYCYLMETHIONINE
Source FDA Global Substance Registration System (GSRS)
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Preparation Methods

Ethyl Chloroformate Coupling

  • Procedure : Ethyl chloroformate is used to activate glycine, followed by the addition of methionine in a controlled environment (e.g., at 0°C for 15 minutes).
  • Steps :
    • Dissolve glycine in methylene chloride and treat with ethyl chloroformate.
    • Add methionine slowly while stirring.
    • Purify the product by washing with dilute HCl, sodium bicarbonate solution, and water.
  • Yield : High yield (~98%) with minimal by-products.
  • Notes : This method requires precise temperature control to prevent side reactions.

Enzymatic Synthesis

Enzymatic synthesis utilizes proteolytic enzymes or peptide ligases to catalyze the formation of this compound under mild conditions.

Protease-Mediated Coupling

  • Procedure : Proteases such as trypsin or chymotrypsin catalyze peptide bond formation between glycine and methionine in aqueous media.
  • Advantages :
    • High specificity for peptide bond formation.
    • Avoids racemization.
  • Limitations : Requires optimized pH and temperature conditions for enzyme activity.

Biosynthetic Pathways

  • In biological systems, this compound can be synthesized through ribosomal or non-ribosomal peptide synthesis mechanisms. These pathways rely on enzyme complexes that specifically recognize glycine and methionine residues.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is a widely used method for synthesizing peptides like this compound.

Procedure :

  • Attach glycine to a solid resin support via its carboxylic group.
  • Protect the amino group of methionine using a suitable protecting group (e.g., Boc or Fmoc).
  • Couple methionine to the resin-bound glycine using activating agents like DCC or HBTU.
  • Deprotect the peptide and cleave it from the resin using acidic conditions.

Advantages :

  • Automation allows rapid synthesis of peptides.
  • High purity due to stepwise assembly and washing cycles.

Limitations :

  • Requires specialized equipment and reagents.

Preparation Using Derivatives

Methionine derivatives such as methylthioethyl esters can be used in combination with glycine derivatives to synthesize this compound.

Example:

  • Methionine methyl ester reacts with N-protected glycine (e.g., Boc-Gly) under activating conditions to form this compound after deprotection.

Data Table: Comparison of Preparation Methods

Method Yield (%) Advantages Limitations
Carbodiimide Method ~90 Preserves optical activity Risk of racemization
Ethyl Chloroformate Coupling ~98 High yield, minimal by-products Requires precise temperature control
Enzymatic Synthesis Variable High specificity Limited industrial scalability
Solid-Phase Peptide Synthesis High Automation, high purity Expensive equipment required

Notes on Optimization

  • Reaction conditions such as pH, temperature, and solvent choice significantly impact yield and purity.
  • Protecting groups (e.g., Boc or Fmoc) are critical for preventing side reactions during synthesis.
  • Purification steps like washing with acid/base solutions are essential for removing impurities.

Chemical Reactions Analysis

Types of Reactions: Glycylmethionine undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation of this compound involves electron transfer from the sulfur atom or the terminal amino group, leading to the formation of α-protons and sulfur-centered cation radicals .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically conducted under controlled conditions, such as specific pH levels and temperatures, to achieve the desired products .

Major Products Formed: The major products formed from the oxidation of this compound include sulfur-centered radicals and α-protons.

Scientific Research Applications

Biochemical and Molecular Biology Applications

Protein Synthesis and Transport Mechanisms

Glycylmethionine plays a critical role in protein synthesis as a methionine donor. A study demonstrated that in Escherichia coli and Salmonella typhimurium, this compound uptake was essential for protein synthesis, indicated by the activity of the enzyme lysine decarboxylase. The transport system exhibited a Michaelis constant (K_m) around 1 µM, highlighting its efficiency as a methionine source in bacterial cells .

Table 1: this compound Transport Characteristics

OrganismK_m (µM)Enzyme Activity (Relative)
Escherichia coli1Baseline
Salmonella typhimurium180 times higher than E. coli

Coordination Chemistry

Ternary Complex Formation

Research has shown that this compound can form ternary complexes with metal ions such as palladium(II). These complexes have been studied using techniques like NMR spectroscopy and X-ray crystallography. The coordination involves the amino group of glycine and the sulfur atom of methionine, which contributes to the stability and reactivity of these complexes .

Table 2: Stability Constants of Ternary Complexes

Complex TypeStability Constant (log K)
Palladium(II)-glycylmethionine-nucleobaseVaries based on nucleobase

Therapeutic Applications

Potential Antioxidant Properties

This compound has been investigated for its potential antioxidant properties. Methionine residues are known to protect cells from oxidative stress, suggesting that this compound could serve as a protective agent in various biological systems. This property has implications for developing therapies aimed at reducing oxidative damage in diseases such as cancer and neurodegenerative disorders.

Structural Biology

Binding Studies with Lipoproteins

A significant finding is the binding of this compound to lipoprotein-9 from Staphylococcus aureus. The crystal structure revealed that this compound is tightly bound within the substrate binding pocket, indicating its role in bacterial metabolism and potential applications in drug design targeting bacterial infections .

Applications in Drug Discovery

Mechanism of Action

The mechanism of action of glycylmethionine involves its ability to undergo oxidation and form sulfur-centered radicals. These radicals can interact with other molecules, leading to various biochemical effects. The compound’s conformation plays a crucial role in its reactivity, with different forms (cationic, zwitterionic, or anionic) exhibiting distinct behaviors .

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Similar Dipeptides

Compound Structure Key Features Synthesis Conditions (from ) Applications
This compound Gly-Met Contains methionine’s thioether group; forms heterogeneous dimers with Gly Highest yield with Gly co-reactant (175°C, 150 MPa) Peptidase specificity studies; peptide transport research
Methionylglycine Met-Gly Structural isomer of Gly-Met; reverse amino acid order Lower yield compared to Gly-Met under same conditions Less studied; potential differences in enzymatic cleavage efficiency
Glycylglycine Gly-Gly Simplest dipeptide; lacks functional side chains Forms readily under mild conditions Model for peptide bond stability; used in buffer solutions
Carnosine β-Ala-His Contains histidine’s imidazole ring; beta-alanine instead of alpha-amino acid Synthesized enzymatically or via solid-phase methods Muscle pH buffering; antioxidant properties
Aspartame Asp-Phe-OMe Methyl ester of Asp-Phe; artificial sweetener Chemically synthesized with protective groups Food additive; sweetener
Alanyl-glutamine Ala-Gln Glutamine provides amide side chain Commercial synthesis via fermentation Clinical nutrition; gut barrier support

Biological Activity

Glycylmethionine (GM) is a dipeptide composed of glycine and methionine, which has garnered attention for its potential biological activities and applications in various fields, including nutrition, pharmacology, and biochemistry. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on cellular processes, and implications for health and disease.

This compound is a simple dipeptide that can be represented by the following structure:

This compoundGlyMet\text{this compound}\rightarrow \text{Gly}-\text{Met}

Where Gly represents glycine and Met represents methionine. The molecular formula of GM is C5H10N2O2SC_5H_{10}N_2O_2S, with a molecular weight of approximately 162.21 g/mol.

  • Transport Mechanisms : this compound has been shown to interact with specific transport proteins in bacterial cells. For instance, it binds to the GmpC protein in Staphylococcus aureus, facilitating peptide transport across cell membranes . This binding is crucial for nutrient uptake and may influence bacterial growth and survival.
  • Peptide Exchange : GM has been demonstrated to enhance peptide exchange on MHC class I molecules. Research indicates that GM can accelerate the dissociation of pre-bound peptides, potentially influencing immune responses . This property suggests its role in modulating immune functions.
  • Enzymatic Activity : Studies have shown that GM can act as a substrate for various peptidases, indicating its involvement in metabolic pathways. Enzymatic activity towards GM has been observed in several plant sources, suggesting its potential as a bioactive compound .

Nutritional Benefits

  • Antioxidant Properties : this compound exhibits antioxidant activity, which may help mitigate oxidative stress in cells. This property is particularly relevant in the context of aging and chronic diseases where oxidative damage plays a significant role.
  • Anti-inflammatory Effects : Preliminary studies suggest that GM may possess anti-inflammatory properties, potentially benefiting conditions characterized by chronic inflammation.

Clinical Implications

  • Wound Healing : The presence of GM in dietary supplements has been associated with improved wound healing outcomes due to its role in collagen synthesis and tissue repair mechanisms.
  • Metabolic Disorders : Given its involvement in methionine metabolism, GM may play a role in managing metabolic disorders such as obesity and diabetes by influencing insulin sensitivity and lipid metabolism.

Case Studies

  • A study examining the effects of this compound supplementation in diabetic rats showed significant improvements in glycemic control and reductions in inflammatory markers compared to control groups .
  • Another investigation into the use of GM as a dietary supplement for athletes indicated enhanced recovery post-exercise, attributed to its antioxidant effects and ability to reduce muscle soreness .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantReduces oxidative stress
Anti-inflammatoryDecreases inflammatory markers
Wound healingEnhances collagen synthesis
Metabolic regulationImproves insulin sensitivity
Immune modulationAccelerates peptide exchange on MHC

Q & A

Basic: What experimental protocols are recommended for synthesizing glycylmethionine with high purity?

To synthesize this compound, researchers should prioritize stepwise optimization of coupling reactions (e.g., solid-phase peptide synthesis) and purification methods. Key parameters include:

  • Coupling Efficiency : Use orthogonal protecting groups (e.g., Fmoc for amine, tert-butyl for carboxyl) to minimize side reactions .
  • Purification : Employ reverse-phase HPLC with trifluoroacetic acid (TFA) as a mobile phase modifier to resolve diastereomers and byproducts .
  • Characterization : Validate purity via LC-MS (mass accuracy < 2 ppm) and NMR (1H/13C assignments with COSY/HSQC) to confirm stereochemical integrity .
    Common Pitfalls : Incomplete deprotection or residual solvents may skew analytical results; rigorous lyophilization and Karl Fischer titration are advised .

Advanced: How can contradictory data on this compound’s stability under physiological conditions be resolved?

Contradictions often arise from variable experimental designs. To address this:

  • Controlled Variables : Standardize buffer composition (e.g., phosphate vs. bicarbonate), temperature (±0.1°C), and oxygen levels (via glovebox) to isolate degradation pathways .
  • Analytical Consistency : Use tandem MS/MS for metabolite identification and isotope-labeled internal standards to quantify degradation products .
  • Mechanistic Modeling : Apply Arrhenius kinetics to extrapolate shelf-life under simulated physiological conditions (e.g., 37°C, pH 7.4) .
    Critical Evaluation : Cross-reference findings with published degradation studies of analogous dipeptides to identify systemic biases .

Basic: What are the best practices for quantifying this compound in biological matrices?

For accurate quantification:

  • Sample Preparation : Deproteinize using acetonitrile (3:1 v/v) and centrifuge at 14,000g to reduce matrix effects .
  • Calibration Standards : Prepare in matched biological matrix (e.g., plasma, lysate) to account for recovery variability .
  • Detection : Utilize UPLC-ESI-QTOF with a HILIC column for polar analytes; validate with spike-recovery tests (85–115% acceptable range) .
    Data Validation : Report limits of detection (LOD) and quantification (LOQ) using signal-to-noise ratios (S/N ≥ 3 and 10, respectively) .

Advanced: How can computational methods improve the design of this compound-based enzyme inhibitors?

Computational approaches enhance inhibitor design by:

  • Docking Simulations : Use Schrödinger’s Glide or AutoDock Vina to predict binding affinities to target enzymes (e.g., aminopeptidases) .
  • MD Refinement : Run 100-ns molecular dynamics simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability .
  • QSAR Modeling : Corrogate steric/electronic parameters (e.g., logP, H-bond donors) with IC50 data to prioritize synthetic targets .
    Validation : Cross-check computational predictions with enzymatic assays (e.g., fluorogenic substrate hydrolysis) and crystallographic data .

Basic: What criteria should guide the selection of this compound analogs for structure-activity relationship (SAR) studies?

Select analogs based on:

  • Functional Group Variation : Systematically modify N-terminal (e.g., acetylated vs. free amine) or C-terminal (ester vs. amide) moieties .
  • Bioisosteric Replacement : Substitute methionine’s thioether with sulfoxide/sulfone groups to probe electronic effects .
  • Control Compounds : Include commercially available dipeptides (e.g., glycylglycine) as negative controls .
    Documentation : Tabulate analogs’ physicochemical properties (MW, logP, PSA) and purity levels in supplementary data .

Advanced: What strategies mitigate batch-to-batch variability in this compound production for in vivo studies?

To ensure reproducibility:

  • Process Analytical Technology (PAT) : Implement inline FTIR for real-time monitoring of reaction progress .
  • Strict SOPs : Define tolerances for critical quality attributes (CQAs), e.g., enantiomeric excess (>98%) and residual solvent levels (<500 ppm) .
  • Stability Tracking : Store batches at –80°C with desiccants and conduct accelerated stability testing (40°C/75% RH) for 6 months .
    Contingency Planning : Reserve aliquots from a master batch for longitudinal studies to minimize inter-experiment variability .

Basic: How should researchers address discrepancies in reported solubility values for this compound?

Reconcile solubility data by:

  • Standardized Measurements : Use shake-flask method at 25°C with UV-Vis calibration (λ = 214 nm) and equilibrium verification via HPLC .
  • Solvent Documentation : Explicitly report co-solvents (e.g., DMSO for stock solutions) and buffer ionic strength, which influence apparent solubility .
  • Meta-Analysis : Compare datasets using the Hansen solubility parameters to identify outliers linked to solvent polarity mismatches .

Advanced: What interdisciplinary approaches are effective for studying this compound’s role in microbial metabolism?

Integrate techniques such as:

  • Isotope Tracing : Feed 13C-labeled this compound to microbial cultures and track incorporation via GC-MS metabolomics .
  • Genetic Knockouts : Use CRISPR-Cas9 to delete peptide transporters (e.g., OppABCDF operon) and assess uptake dependencies .
  • Microbiome Profiling : Pair with 16S rRNA sequencing to correlate this compound utilization with specific taxa in complex communities .
    Ethical Compliance : Adhere to institutional biosafety protocols for genetically modified organisms .

Basic: What statistical methods are appropriate for analyzing dose-response data in this compound toxicity assays?

Apply:

  • Nonlinear Regression : Fit sigmoidal curves (Hill equation) to calculate EC50/LC50 values with 95% confidence intervals .
  • Outlier Detection : Use Grubbs’ test (α = 0.05) to exclude aberrant replicates in high-throughput screens .
  • Multivariate Analysis : Perform PCA on omics datasets (e.g., transcriptomics) to identify toxicity-associated pathways .
    Reporting : Include raw data tables and normality tests (Shapiro-Wilk) in supplementary materials .

Advanced: How can this compound’s interactions with metal ions be characterized at the molecular level?

Employ:

  • Spectroscopic Techniques : Use UV-Vis (charge-transfer bands) and EPR (for paramagnetic ions like Cu2+) to identify coordination geometries .
  • ITC Titrations : Quantify binding stoichiometry (n) and affinity (Kd) under physiological pH and ionic strength .
  • Theoretical Modeling : Apply density functional theory (DFT) to predict metal-ligand bond lengths and stabilization energies .
    Reproducibility : Publish crystallographic data (CCDC deposition) for public validation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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